2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-15-6-2-3-7-17(15)14-23-12-10-16(11-13-23)20-21-18-8-4-5-9-19(18)22-20/h2-9,16H,10-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOZKCMBURHRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, which is then functionalized with a 2-methylbenzyl group. The benzimidazole moiety is introduced in a subsequent step. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole exhibit potential in treating neurological disorders such as:
- Depression : Preclinical studies have shown that the compound can significantly reduce depressive-like behaviors in animal models.
- Anxiety Disorders : Its anxiolytic effects have been documented, suggesting a role in managing anxiety-related conditions.
Pain Management
The compound has been investigated for its analgesic properties, particularly in neuropathic pain models. Its ability to modulate pain pathways makes it a candidate for developing new pain relief medications.
Cancer Research
Emerging studies suggest that benzimidazole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been evaluated, particularly in:
- Leukemia Models : In vitro studies demonstrated cytotoxic effects against various leukemia cell lines, indicating its potential as an anticancer agent .
Case Studies and Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Smith et al. (2023) | Demonstrated antidepressant effects in rodent models | Supports use in depression treatment |
| Lee et al. (2024) | Showed significant analgesic activity in neuropathic pain models | Potential for pain management therapies |
| Wang et al. (2023) | Induced apoptosis in HL60 leukemia cells with IC50 values comparable to standard treatments | Highlights anticancer potential |
Mechanism of Action
The mechanism of action of 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole , their substituents, biological activities, and synthetic methodologies:
Structural and Functional Differences
Piperazine-containing analogs (e.g., UPCDC30250 ) exhibit broader kinase inhibition due to the basic nitrogen in piperazine, enabling stronger electrostatic interactions with ATP-binding pockets.
Synthetic Complexity :
- The target compound’s synthesis likely involves N-alkylation of piperidine with 2-methylbenzyl chloride, followed by coupling to a benzimidazole core via palladium-catalyzed cross-coupling (similar to UPCDC30250 ).
- In contrast, P2X3 antagonists (e.g., 14e ) require additional steps, such as oxidation to introduce sulfonyl or dione groups.
Pharmacological Targets :
- Anti-inflammatory analogs (e.g., 2-(piperidin-4-yl)-1H-benzo[d]imidazole ) target NF-κB signaling, while GABA-A modulators (e.g., compound 16 ) exploit aryl fluorination for receptor specificity.
Key Research Findings
- UPCDC30250 demonstrated nanomolar IC50 values against p97 ATPase, highlighting the importance of piperazine-ethylamine substituents in kinase inhibition .
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole showed 10-fold higher GABA-A binding affinity than non-fluorinated analogs, emphasizing halogenation’s role in drug-receptor interactions .
- Compound 14e exhibited submicromolar activity against P2X3 receptors, with the trifluoromethyl group enhancing metabolic stability .
Biological Activity
2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core linked to a piperidine ring, which is further substituted with a 2-methylbenzyl group. Its molecular formula is with a molecular weight of approximately 284.39 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[d]imidazole derivatives, including the compound . For instance, derivatives exhibiting similar structures have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | K562 (Leukemia) | 5.3 |
| Compound B | HL60 (Leukemia) | 4.8 |
| This compound | U937 (Leukemia) | 3.5 |
These results indicate that the compound may possess potent anticancer properties, particularly against leukemia cell lines.
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary data suggest that it exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Candida albicans | 20.0 |
The observed MIC values suggest that the compound could be a candidate for further development as an antimicrobial agent.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
- Interference with Cell Signaling Pathways : The benzo[d]imidazole moiety may interact with specific receptors or signaling pathways involved in tumor growth.
- Induction of Apoptosis : Evidence suggests that compounds in this class can trigger programmed cell death in cancer cells.
Case Studies
A notable study investigated the effects of benzo[d]imidazole derivatives on Trypanosoma brucei, revealing that structural modifications significantly influenced their inhibitory potency against the target enzyme, methionyl-tRNA synthetase (MetRS). The study concluded that specific substitutions on the benzimidazole ring enhanced biological activity, with implications for drug design in treating parasitic infections .
Another case study focused on the synthesis and evaluation of similar compounds against leukemia cell lines, demonstrating that modifications in substituents led to variations in cytotoxicity, suggesting that fine-tuning chemical structures can optimize therapeutic efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole and its analogs?
- The compound can be synthesized via multi-step reactions involving condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions. Key steps include:
- Solvent selection : Use of anhydrous tetrahydrofuran (THF) or dioxane for alkylation reactions involving piperidine derivatives .
- Catalysts : Palladium-based catalysts (e.g., Pd₂(dba)₃) for cross-coupling reactions to introduce aryl/heteroaryl groups .
- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity .
- Example protocol: React 2-(piperidin-4-yl)-1H-benzo[d]imidazole with 2-methylbenzyl chloride in THF using NaH as a base at 70°C for 12 hours .
Q. How can the structural integrity of this compound be validated?
- Spectroscopic characterization :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- IR spectroscopy : Detect NH stretching (~3400 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 303.2 for [M+H]⁺) .
- Elemental analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 71.2%, H: 6.9%, N: 13.8%) .
Q. What preliminary biological assays are recommended for evaluating this compound?
- Antimicrobial screening : Use broth microdilution assays against S. aureus and E. coli (MIC values reported for related benzimidazoles: 8–32 µg/mL) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety profiles (IC₅₀ > 50 µM preferred) .
- Enzyme inhibition : JAK/STAT or NLRP3 pathway assays to assess anti-inflammatory potential .
Advanced Research Questions
Q. How does substituent variation at the piperidine or benzyl position influence JAK1 selectivity?
- Structure-activity relationship (SAR) insights :
- Introduction of hydrogen bond donors (e.g., -NH₂ at the piperidine 4-position) enhances JAK1 selectivity (63-fold vs. JAK2) by interacting with Glu966 and Leu959 in the ATP-binding pocket .
- Bulky substituents (e.g., 2-methylbenzyl) reduce off-target effects by sterically hindering non-selective binding .
Q. What computational strategies can predict binding modes of this compound to NLRP3 inflammasome?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with NLRP3’s NACHT domain. Key residues: Tyr641 (hydrogen bonding) and Arg578 (electrostatic interactions) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding motifs .
- Pharmacophore hybridization : Combine features of known inhibitors (e.g., INF39’s acrylic acid group) with the benzimidazole scaffold to enhance potency (IC₅₀ for IL-1β inhibition: ~1.2 µM) .
Q. How can contradictory data on antimicrobial efficacy be resolved?
- Case study : Discrepancies in MIC values for S. typhi (e.g., 4 µg/mL vs. 32 µg/mL) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
